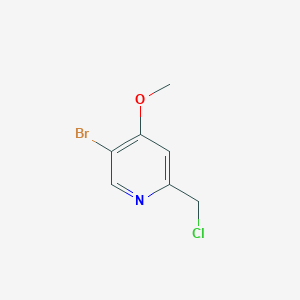

5-Bromo-2-chloromethyl-4-methoxypyridine

Description

Contextual Importance of Pyridine (B92270) Heterocycles as Chemical Scaffolds

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of organic chemistry. sigmaaldrich.com Its unique structural and electronic properties have rendered its derivatives ubiquitous in numerous scientific and industrial applications. The pyridine nucleus is a fundamental scaffold found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. guidechem.com In medicinal chemistry, the pyridine ring is a privileged structure, frequently incorporated into the design of therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions, which can enhance the pharmacokinetic properties of drugs.

The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, making the ring electron-deficient compared to benzene. nih.gov This electronic nature influences its reactivity, rendering it less susceptible to electrophilic substitution (which typically occurs at the 3-position under harsh conditions) and more prone to nucleophilic substitution, primarily at the 2- and 4-positions. guidechem.com This distinct reactivity, combined with the ease of functionalization at various positions, makes pyridine and its derivatives exceptionally versatile platforms for drug design and the synthesis of complex organic molecules, functional materials, and agrochemicals. guidechem.combldpharm.com

Overview of Halogenated and Alkoxy-Substituted Pyridines as Versatile Synthetic Building Blocks

The strategic functionalization of the pyridine ring with halogen and alkoxy groups dramatically expands its utility in organic synthesis. Halopyridines are highly valued as key synthetic intermediates because the halogen atoms (F, Cl, Br, I) serve as excellent leaving groups or handles for a wide range of chemical transformations. chemicalbook.com They are particularly crucial substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nbinno.com These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of complex molecular architectures from readily available halopyridine precursors. nbinno.com

Similarly, alkoxy-substituted pyridines, such as methoxypyridines, play a significant role in modifying the electronic properties and reactivity of the pyridine core. The alkoxy group is an electron-donating group, which can influence the regioselectivity of subsequent reactions. nbinno.com Furthermore, the methoxy (B1213986) group can be strategically cleaved under specific conditions to reveal a hydroxyl group, offering another point for functionalization or for mimicking a biological interaction. nbinno.com The combined presence of both halogen and alkoxy substituents on a pyridine ring creates a multifunctional and highly valuable building block, offering chemists multiple, orthogonal reaction sites to elaborate a molecule in a controlled, stepwise manner.

Specific Focus on 5-Bromo-2-chloromethyl-4-methoxypyridine within Pyridine Chemistry

Within the diverse family of substituted pyridines, this compound emerges as a compound of significant synthetic interest due to its unique combination of reactive functional groups. Although specific literature on this exact molecule is not extensively detailed, its structure incorporates the key features of the versatile building blocks discussed above.

The molecule possesses a pyridine core substituted with three distinct functional groups, each offering a unique site for chemical modification:

A bromo group at the 5-position: This site is a classic handle for a multitude of cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, or amino groups to build molecular complexity.

A chloromethyl group at the 2-position: The chloromethyl substituent is a reactive electrophilic site. The chlorine atom can be readily displaced by a wide variety of nucleophiles, making it an ideal anchor point for attaching side chains or linking the pyridine core to other molecular fragments.

A methoxy group at the 4-position: This group modulates the electronic properties of the pyridine ring and can be potentially demethylated to a hydroxyl group for further derivatization.

This trifunctional arrangement on a central pyridine scaffold positions this compound as a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted pyridine derivatives, particularly those targeted for applications in medicinal chemistry and materials science. The distinct reactivity of each functional group allows for selective and sequential chemical transformations, providing a powerful tool for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

5-bromo-2-(chloromethyl)-4-methoxypyridine |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,3H2,1H3 |

InChI Key |

YEDLHIVMWJUYTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC(=C1)CCl)Br |

Origin of Product |

United States |

Iii. Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Chloromethyl 4 Methoxypyridine

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The pyridine (B92270) ring of 5-Bromo-2-chloromethyl-4-methoxypyridine is adorned with two halogen atoms, bromine and chlorine, at positions 5 and 2, respectively. The distinct electronic environments of these positions, coupled with the inherent differences in the reactivity of bromine and chlorine, allow for selective chemical transformations.

Nucleophilic substitution reactions on the pyridine ring of this compound are influenced by the electronic nature of the pyridine ring and the leaving group ability of the halogens. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack. While direct nucleophilic aromatic substitution on halogenated pyridines can be challenging, it can be facilitated by the presence of activating groups or by using strong nucleophiles under specific reaction conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions offer a versatile platform for introducing a wide array of substituents at the bromine and chlorine positions.

Suzuki Reaction : The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. This reaction is widely used for the formation of biaryl compounds. cambridge.orgnih.gov For this compound, a Suzuki coupling would typically involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-Cl bond would likely favor selective coupling at the 5-position.

Stille Reaction : The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organic halide. organic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of the organostannane reagents to a variety of functional groups. organic-chemistry.org

Kumada Reaction : The Kumada coupling employs a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds. wikipedia.org Given the presence of the reactive chloromethyl group, careful optimization of reaction conditions would be necessary to avoid unwanted side reactions with the Grignard reagent.

Hiyama Reaction : The Hiyama coupling involves the palladium-catalyzed cross-coupling of an organosilicon compound with an organic halide. organic-chemistry.orgmdpi.com A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride (B91410) source. organic-chemistry.org

The general selectivity in these cross-coupling reactions often follows the trend of C-I > C-Br > C-Cl, suggesting that reactions on this compound would preferentially occur at the bromine-substituted position.

| Cross-Coupling Reaction | Catalyst | Organometallic Reagent | Typical Bond Formed |

| Suzuki | Palladium | Organoboron | C-C (Aryl-Aryl) |

| Stille | Palladium | Organotin | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Kumada | Nickel or Palladium | Grignard (Organomagnesium) | C-C (Alkyl, Aryl, Vinyl) |

| Hiyama | Palladium | Organosilicon | C-C (Aryl, Alkenyl, Alkyl) |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that involves the replacement of a halogen atom in an organic halide with a metal. wikipedia.org This reaction is commonly used to prepare organolithium and Grignard reagents. wikipedia.org For this compound, treatment with an organolithium reagent like n-butyllithium could lead to the exchange of the bromine atom, forming a lithiated pyridine species. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 5-position. However, the presence of the acidic protons on the chloromethyl group and the potential for reaction at the chloro position would require careful control of the reaction conditions, such as low temperatures.

Reactivity of the Chloromethyl Group

The chloromethyl group at the 2-position of the pyridine ring is a primary alkyl halide and, as such, is a highly reactive site for nucleophilic substitution reactions.

The carbon atom of the chloromethyl group is electrophilic and readily undergoes attack by a variety of nucleophiles, leading to the displacement of the chloride ion.

Reaction with Amines : Primary and secondary amines can react with the chloromethyl group to form the corresponding secondary and tertiary amines, respectively. This reaction is a common method for introducing amino functionalities.

Reaction with Thiols : Thiols and their corresponding thiolates are excellent nucleophiles and react readily with the chloromethyl group to form thioethers.

Reaction with Alkoxides : Alkoxides, the conjugate bases of alcohols, can displace the chloride to form ethers.

| Nucleophile | Product Functional Group |

| Primary Amine (R-NH2) | Secondary Amine (-CH2-NH-R) |

| Secondary Amine (R2NH) | Tertiary Amine (-CH2-NR2) |

| Thiol (R-SH) | Thioether (-CH2-S-R) |

| Alkoxide (R-O-) | Ether (-CH2-O-R) |

The nitrogen atom of the pyridine ring is a nucleophile and can react with alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.netnih.gov In the case of this compound, an intermolecular reaction can occur where the nitrogen atom of one molecule attacks the chloromethyl group of another molecule. More commonly, this compound can be used to alkylate other tertiary amines or pyridine derivatives to form quaternary ammonium (B1175870) or pyridinium salts. srce.hrresearchgate.net These salts often exhibit interesting biological activities and are used in various applications. nih.gov

Conversion to Other Functional Groups (e.g., hydroxymethyl, formyl, carboxyl)

The 2-chloromethyl group is a primary site for nucleophilic substitution and oxidation reactions, enabling its conversion into a variety of other important functional groups.

Conversion to Hydroxymethyl: The chloromethyl group can be readily converted to a hydroxymethyl group via hydrolysis. This nucleophilic substitution reaction typically proceeds under alkaline conditions, where a hydroxide (B78521) ion displaces the chloride. For instance, related 2-chloromethylpyridine derivatives are hydrolyzed to the corresponding 2-pyridinemethanol (B130429). google.com The reaction can be carried out using aqueous solutions of sodium hydroxide or potassium hydroxide. guidechem.comgoogle.com

Conversion to Formyl: Oxidation of the primary alcohol (hydroxymethyl derivative) or direct oxidation under controlled conditions can yield the corresponding 2-formylpyridine derivative. However, a more direct route from the chloromethyl group is the Sommelet reaction or oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation. These methods are effective for converting benzylic-type halides to aldehydes.

Conversion to Carboxyl: The 2-chloromethyl group can be transformed into a 2-carboxyl group through more vigorous oxidation. This can be achieved by first hydrolyzing the chloride to the alcohol, which is then oxidized to the carboxylic acid. Alternatively, the aldehyde intermediate can be further oxidized. libretexts.org A variety of oxidizing agents can be employed for the oxidation of aldehydes to carboxylic acids, including potassium permanganate, pyridinium chlorochromate (PCC) with an co-oxidant, or sodium chlorite (B76162) (Pinnick oxidation). wikipedia.orgorganic-chemistry.org

The following table summarizes the typical transformations of the 2-chloromethyl group.

| Starting Functional Group | Target Functional Group | Typical Reagents and Conditions |

| 2-Chloromethyl | 2-Hydroxymethyl | NaOH(aq) or KOH(aq), heat |

| 2-Chloromethyl | 2-Formyl | DMSO, NaHCO₃ (Kornblum oxidation); Hexamethylenetetramine (Sommelet) |

| 2-Hydroxymethyl | 2-Formyl | PCC, MnO₂, Dess-Martin periodinane |

| 2-Formyl | 2-Carboxyl | NaClO₂, NaH₂PO₄ (Pinnick Oxidation); KMnO₄; H₅IO₆/PCC |

Reactivity of the Methoxyl Group

The methoxyl group at the 4-position is an ether linkage that can undergo specific reactions, primarily cleavage, under strong acidic conditions.

The cleavage of aryl ethers, such as the 4-methoxypyridine (B45360) moiety, is a well-established transformation that typically requires strong acids. wikipedia.orglongdom.org The most common reagents for this purpose are strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophile (bromide or iodide ion) attacks the methyl group in an SN2 reaction to yield the corresponding 4-hydroxypyridine (B47283) derivative and methyl halide. libretexts.org Due to the stability of the aryl-oxygen bond, cleavage at the pyridine ring side is not favored.

| Reaction | Reagents | Products | Mechanism |

| Ether Cleavage | HBr or HI, heat | 5-Bromo-2-chloromethyl-4-hydroxypyridine + CH₃Br or CH₃I | SN2 |

While the methoxy (B1213986) group itself is generally resistant to oxidation, the electron-rich nature it imparts to the pyridine ring can influence the ring's susceptibility to oxidative processes. Under specific conditions, oxidative dearomatization of pyridine rings can occur. nih.gov However, direct oxidation of the methoxy group on an aromatic ring is not a common transformation and typically requires specialized reagents or enzymatic systems. In the context of this molecule, other functional groups, particularly the chloromethyl group, are more susceptible to oxidation under standard laboratory conditions.

Pyridine Ring Functionalization and Transformations

The pyridine core of the molecule can undergo reactions that alter the aromatic system itself, such as reduction, or involve additions to the ring.

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium, under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and catalyst choice) determine the outcome.

A significant consideration during the hydrogenation of this compound is the potential for hydrodehalogenation, where the bromine and chlorine substituents are replaced by hydrogen. Selective reduction of the pyridine ring without removing the halogen atoms can be challenging and may require specific catalysts or conditions. For instance, hydrogenation of bromopyridine derivatives using Pd/C often leads to the removal of the bromine atom. researchgate.net

| Reaction | Catalyst | Conditions | Potential Products |

| Pyridine Ring Hydrogenation | Pd/C, PtO₂, or Rh | H₂ gas, pressure, solvent (e.g., ethanol, acetic acid) | 5-Bromo-2-chloromethyl-4-methoxypiperidine; Debrominated and/or dechlorinated piperidine derivatives |

Nucleophilic Additions: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In this compound, the 2- and 6-positions are activated towards nucleophilic attack. While the 2-position already bears a chloromethyl group, a strong nucleophile could potentially displace a good leaving group at this position if one were present on the ring itself. The bromine at the 5-position is less activated for direct SNAr but can participate in metal-catalyzed cross-coupling reactions. nbinno.com

Regioselectivity in Further Substitutions

The reactivity and the orientation of subsequent substitutions on the this compound ring are governed by the interplay of the electronic and steric effects of the existing substituents: the bromo, chloromethyl, and methoxy groups, as well as the inherent electronic nature of the pyridine nitrogen. This complex substitution pattern leads to a high degree of predictability and regioselectivity in further chemical transformations.

The directing influence of each substituent can be summarized as follows:

4-Methoxy Group (-OCH₃): As a powerful electron-donating group through resonance (+M effect), the methoxy substituent strongly activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the ortho positions (C3 and C5).

5-Bromo Group (-Br): This halogen atom exhibits a dual electronic role. It is electron-withdrawing through induction (-I effect), which deactivates the ring, but its lone pairs can be donated through resonance (+M effect), making it an ortho, para-director. Relative to its position at C5, it directs incoming groups to the C4 and C6 positions.

2-Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the electron-withdrawing inductive effect (-I) of the chlorine atom. It does not significantly participate in resonance but does provide steric hindrance to reactions at the adjacent C3 position.

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. youtube.com Conversely, it activates these same positions for nucleophilic aromatic substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate. stackexchange.comnih.gov

Electrophilic Aromatic Substitution (EAS)

In the case of electrophilic aromatic substitution, the powerful activating and directing effect of the C4-methoxy group is the dominant influence. It strongly activates the ortho positions C3 and C5. Since the C5 position is already occupied by the bromo substituent, electrophilic attack is overwhelmingly directed to the C3 position . While the C5-bromo group directs towards C6 and the C2-chloromethyl group presents some steric hindrance at C3, these are minor effects compared to the strong activation provided by the methoxy group at the C3 site.

An analogous reaction is the synthesis of 5-Bromo-2-chloro-4-methoxypyridine itself from 2-chloro-4-methoxypyridine (B97518). In this reaction, the methoxy group at C4 directs the incoming bromine electrophile (from N-Bromosuccinimide) selectively to the C5 position, demonstrating the powerful directing nature of the methoxy group in this system. chemicalbook.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is the primary site for metal-catalyzed cross-coupling reactions. This is a highly regioselective and synthetically valuable transformation. The C5 position readily undergoes reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of aryl, alkynyl, and amino groups, respectively. nbinno.comnih.gov The high selectivity is a hallmark of these palladium-catalyzed processes, which preferentially proceed via oxidative addition at the most reactive carbon-halogen bond.

Nucleophilic Substitution

The molecule presents two main sites for nucleophilic attack, but the reactions are mechanistically distinct and highly regioselective:

Substitution at the Chloromethyl Group: The primary carbon of the chloromethyl group is an excellent electrophilic site for classical bimolecular nucleophilic substitution (SN2). This is typically the most facile substitution reaction, allowing the chlorine to be displaced by a wide range of nucleophiles (e.g., cyanides, thiolates, amines) to functionalize the side chain without altering the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a substituent on the aromatic ring is also possible. The pyridine nitrogen activates the C2 and C4 positions for SNAr. stackexchange.com However, in this molecule, the C5-bromo group is the most likely candidate for displacement under SNAr conditions, though this typically requires more forcing conditions than the side-chain SN2 reaction or palladium-catalyzed cross-coupling.

The following table summarizes the expected regiochemical outcomes for various classes of reactions on this compound.

Iv. Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), pyridine (B92270) scaffolds are integral components of numerous drugs. Halogenated methoxypyridines, such as 5-Bromo-2-chloromethyl-4-methoxypyridine, are valuable starting materials for building the core structures of these therapeutic agents.

Pyridine-containing compounds are a significant class of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The synthesis of novel and potent HIV-1 integrase inhibitors often involves the use of functionalized pyridine intermediates. For instance, the multistep synthesis of a novel anti-HIV active integrase inhibitor starts with the readily available 5-bromo-2-methoxypyridine (B44785). nih.gov This intermediate undergoes lithiation followed by a reaction with 2,6-difluorobenzaldehyde. Subsequent chemical modifications, including dehydroxylation, cleavage of the methoxy (B1213986) group, bromination, and N-alkylation, lead to a key pyridine-2-one derivative, which is further elaborated to yield the final diketoacid inhibitor. nih.gov This synthetic strategy highlights how the bromo- and methoxy-substituted pyridine core serves as a foundational scaffold for building complex inhibitors with significant antiviral potency. nih.gov

Table 1: Key Steps in HIV-1 Integrase Inhibitor Synthesis Using a Related Pyridine Scaffold

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 5-Bromo-2-methoxypyridine | n-BuLi, 2,6-difluorobenzaldehyde | Intermediate alcohol | nih.gov |

| 2 | Intermediate alcohol | Et3SiH, TFA | Dehydroxylated product | nih.gov |

| 3 | Dehydroxylated product | BBr3 | Pyridine-2-one derivative | nih.gov |

| 4 | Pyridine-2-one derivative | NBS, Alkylating agent | N-alkylated bromo-pyridine-2-one | nih.gov |

| 5 | N-alkylated bromo-pyridine-2-one | Stille cross-coupling reagents | Acetyl-substituted intermediate | nih.gov |

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. nih.gov The synthesis of many SGLT2 inhibitors involves complex aromatic cores. While not a direct precursor, the structural motif of a bromo-chloro-substituted aromatic ring, as seen in 5-bromo-2-chlorobenzoic acid derivatives, is central to the synthesis of drugs like Dapagliflozin. google.com For example, a common synthetic route to Dapagliflozin starts from 5-bromo-2-chlorobenzoic acid. This starting material is converted to its acyl chloride and then used in a Friedel-Crafts acylation reaction with phenetole (B1680304) to produce 5-bromo-2-chloro-4'-ethoxybenzophenone. google.com This ketone is then reduced to form 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a key intermediate that is subsequently coupled with a protected glucose derivative to form the final drug. google.com This demonstrates the importance of bromo-chloro substituted aromatic intermediates in building the complex diarylmethane core of C-aryl glucoside SGLT2 inhibitors.

Table 2: Synthetic Pathway for SGLT2 Inhibitor Intermediate

| Starting Material | Key Transformation | Intermediate | Application | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | Friedel-Crafts acylation with phenetole | 5-Bromo-2-chloro-4'-ethoxybenzophenone | Precursor for Dapagliflozin | google.com |

Omeprazole (B731), a widely used proton pump inhibitor, is synthesized by coupling two key heterocyclic fragments: a benzimidazole (B57391) moiety and a substituted pyridine moiety. justia.com The pyridine part is typically a 2-chloromethyl-4-methoxy-3,5-dimethylpyridine derivative. chemicalbook.comsphinxsai.com The synthesis of this crucial pyridine intermediate often starts from 2,3,5-trimethylpyridine (B1346980) N-oxide. justia.comgoogleapis.com A series of reactions, including nitration, rearrangement, and chlorination, are employed to install the necessary functional groups. justia.com For example, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is a key precursor that is chlorinated using agents like thionyl chloride to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. justia.comgoogle.com This chloromethyl compound is then reacted with 2-mercapto-5-methoxybenzimidazole to form the thioether linkage, which is subsequently oxidized to the sulfoxide (B87167) to yield Omeprazole. chemicalbook.comsphinxsai.com The chloromethyl group's reactivity is central to the successful coupling of the two main structural components of the final drug.

The unique substitution pattern of halogenated pyridines makes them valuable intermediates for a wide range of candidate molecules in medicinal chemistry. The presence of multiple, distinct halogen atoms allows for selective, stepwise functionalization. For instance, a highly substituted intermediate like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been synthesized to serve as a versatile building block. nih.gov The differential reactivity of the iodine, bromine, and chlorine atoms under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the controlled introduction of diverse substituents, leading to the creation of libraries of novel pentasubstituted pyridines for biological screening. nih.gov This approach highlights the strategic value of poly-halogenated pyridine intermediates in drug discovery programs.

Building Block for Advanced Heterocyclic Scaffolds

Beyond their use as precursors for specific drug targets, functionalized pyridines like this compound are foundational building blocks for more complex heterocyclic systems. These advanced scaffolds often form the core of novel materials or biologically active compounds.

Imidazole (B134444) derivatives are a class of heterocyclic compounds with a wide range of applications in medicine and industry. researchgate.net One important class of related structures is the imidazopyridines, which are bicyclic heteroaromatic compounds containing both imidazole and pyridine rings. The synthesis of substituted imidazopyridines can be achieved through various methods, often starting from aminopyridines. beilstein-journals.org While not a direct precursor, the functional groups on a molecule like this compound could be chemically transformed to participate in imidazole ring formation. For instance, the chloromethyl group could be converted to an aldehyde, and the bromo group could be aminated. The resulting amino-aldehyde pyridine derivative could then undergo cyclization reactions with other reagents to form an imidazopyridine scaffold. Recent advances in the synthesis of imidazoles and their fused derivatives highlight the importance of having readily available, functionalized starting materials to build molecular complexity. researchgate.netbeilstein-journals.orgrsc.org

Formation of Fused and Polycyclic Heterocyclic Systems

The inherent reactivity of the 2-chloromethyl group in this compound serves as a linchpin for the construction of fused and polycyclic heterocyclic systems. This reactive site readily participates in cyclization reactions with various binucleophiles, leading to the formation of novel ring structures with potential applications in medicinal chemistry and materials science.

One key application of this compound is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. These fused systems are of significant interest due to their diverse biological activities. The synthesis typically involves the reaction of this compound with a sulfur-containing nucleophile, such as a thiourea (B124793) or a thioamide derivative, followed by an intramolecular cyclization. The chloromethyl group acts as an electrophilic handle, initiating the formation of a new bond with the sulfur nucleophile. Subsequent ring closure, often facilitated by a base, leads to the formation of the fused thieno[2,3-b]pyridine core. The bromo and methoxy substituents on the pyridine ring can then be further functionalized to generate a library of diverse compounds for biological screening.

The general synthetic strategy for forming such fused systems can be illustrated by the reaction with various active halogen-containing reagents, leading to a range of thieno[2,3-b]pyridine derivatives. researchgate.net

| Reagent | Resulting Fused System |

| 1-chloropropan-2-one | Substituted thieno[2,3-b]pyridine |

| Chloroacetonitrile | Substituted thieno[2,3-b]pyridine |

| 2-chloroacetamide | Substituted thieno[2,3-b]pyridine |

| Ethyl chloroacetate | Substituted thieno[2,3-b]pyridine |

Ligand Synthesis for Coordination Chemistry

The pyridine nitrogen and the potential for modification of the chloromethyl group make this compound an attractive scaffold for the synthesis of novel ligands for coordination chemistry. These ligands can be designed to selectively bind with various metal ions, leading to the formation of coordination complexes with specific geometries and electronic properties.

Development of Biomimetic Metal Ion Chelates for Specific Applications

Biomimetic chemistry aims to mimic biological systems, and the development of synthetic chelators that can selectively bind metal ions is a key area of research. The structural motif of this compound can be elaborated to create ligands that mimic the coordination environment of metal ions in biological macromolecules.

By reacting the chloromethyl group with various nucleophiles containing additional donor atoms (such as nitrogen, oxygen, or sulfur), polydentate ligands can be synthesized. For example, reaction with amines or thiols can introduce additional binding sites, allowing the resulting ligand to wrap around a metal ion in a specific geometry. The bromo and methoxy groups can be used to fine-tune the electronic properties and steric bulk of the ligand, thereby influencing the stability and reactivity of the resulting metal complex. These biomimetic metal ion chelates have potential applications in areas such as catalysis, medical imaging, and the development of therapeutic agents.

Application in Catalyst Design

The synthesis of ligands from this compound has direct implications for the design of novel catalysts. The coordination of these ligands to transition metals can generate catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations.

The versatility of the pyridine scaffold allows for the systematic modification of the ligand's steric and electronic properties. For instance, the bromo group can be replaced via cross-coupling reactions to introduce bulky substituents that can create a specific chiral environment around the metal center, leading to enantioselective catalysis. The methoxy group can also influence the electron density at the metal center, thereby modulating its catalytic activity. The ability to tailor the ligand structure in a predictable manner is a significant advantage in the rational design of catalysts for specific applications.

Contributions to Agrochemical and Specialty Chemical Development

Halogenated and methoxy-substituted pyridines are prevalent structural motifs in a wide array of agrochemicals and specialty chemicals. nih.gov this compound serves as a key building block in the synthesis of these commercially important compounds. nbinno.com The distinct reactivity of the chloro and bromo substituents allows for selective transformations, enabling the efficient construction of complex target molecules.

In the agrochemical industry, this intermediate can be utilized in the synthesis of novel herbicides, fungicides, and insecticides. nbinno.com The pyridine core is a well-established pharmacophore in agrochemicals, and the specific substitution pattern of this compound provides a template for the development of new active ingredients with improved efficacy and environmental profiles. The bromo substituent, for instance, can be a site for cross-coupling reactions to introduce other functional groups, while the chloromethyl group can be used to link the pyridine core to other molecular fragments.

In the realm of specialty chemicals, this compound can be used in the synthesis of dyes, polymers, and electronic materials. The functional groups on the pyridine ring can be modified to impart specific properties, such as color, conductivity, or thermal stability, to the final product. The versatility of this intermediate makes it a valuable tool for the development of new materials with tailored functionalities.

V. Spectroscopic Characterization and Structural Analysis of 5 Bromo 2 Chloromethyl 4 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR) for Structural Elucidation

No specific ¹H-NMR spectra or data for 5-Bromo-2-chloromethyl-4-methoxypyridine are available in the reviewed literature. A complete analysis would require the identification of chemical shifts (δ) and coupling constants (J) for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group (-OCH₃), and the chloromethyl group (-CH₂Cl). This information is crucial for confirming the substitution pattern and the electronic environment of the protons.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

Similarly, there is no published ¹³C-NMR data for this compound. A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule and their respective chemical shifts, providing invaluable information for confirming the carbon skeleton of the pyridine ring and the attached functional groups.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling complex molecular structures. COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate proton and carbon nuclei through one-bond and multiple-bond couplings, respectively. The application of these techniques to this compound has not been described in the available scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectrum for this compound has been found. An FT-IR analysis would be expected to show characteristic absorption bands corresponding to the C-Br, C-Cl, C-O (methoxy), and C=N/C=C bonds of the substituted pyridine ring. The absence of this data prevents a detailed assignment of its vibrational modes.

Raman Spectroscopy (e.g., FT-Raman) for Complementary Vibrational Data

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. There are no reported Raman spectra for this compound. Such data would aid in a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used to assess the purity of volatile and thermally stable compounds like pyridine derivatives. For instance, a related compound, 5-Bromo-2-methoxypyridine (B44785), has been shown to have a purity of ≥96.0% as determined by GC, demonstrating the technique's utility in quality control. thermofisher.com

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum provides the molecular ion peak (M+), which confirms the molecular weight of the compound. For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The fragmentation pattern, generated by the ionization process, offers clues to the molecule's structure. Key fragmentation pathways for phenethylamines, a related class of compounds, often involve amine-dominated reactions and cleavage of the side chain, which can be extrapolated to understand the fragmentation of pyridine derivatives.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | Structure | Description |

|---|---|---|

| [M]+ | C₇H₇BrClNO | Molecular Ion |

| [M-Cl]+ | C₇H₇BrNO | Loss of chlorine radical |

| [M-CH₂Cl]+ | C₆H₅BrNO | Loss of chloromethyl radical |

This table is illustrative and based on general fragmentation principles.

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It is particularly valuable for analyzing complex mixtures, such as monitoring the progress of a chemical reaction or studying metabolic pathways. nih.gov In the synthesis of pyridine derivatives, LC-MS can be used to identify the starting materials, intermediates, byproducts, and the final product within the reaction crude. Commercial suppliers of similar compounds, such as 5-Bromo-4-(chloromethyl)-2-methoxypyridine and 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, often provide LC-MS data to confirm the identity of their products. bldpharm.combldpharm.com A recent study on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and its metabolites successfully utilized a validated LC-MS/MS method to perform pharmacokinetic analysis in human plasma, showcasing the technique's sensitivity and specificity for complex biological matrices. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the aromatic ring in pyridine derivatives, exhibit characteristic absorption bands. The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the ring. For the structurally related compound 5-bromo-2-chloro-4-methoxypyrimidine, characteristic UV absorption maxima have been recorded at 231 nm and 268 nm. caymanchem.com These absorptions are attributed to π → π* transitions within the substituted pyrimidine (B1678525) ring. Similar absorption patterns would be expected for this compound.

Table 2: UV-Vis Absorption Data for a Related Heterocycle

| Compound | λmax (nm) | Solvent |

|---|

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. While the crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry.

For example, the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, an intermediate in the synthesis of Dapagliflozin, has been determined. nih.govresearchgate.net The analysis confirmed its molecular structure and revealed a dihedral angle of 69.30 (3)° between its two aromatic rings. nih.govresearchgate.net Similarly, the structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine has been elucidated, showing the planarity of its aromatic systems and the dihedral angle between them. nih.gov These studies underscore the power of X-ray crystallography in unambiguously establishing the solid-state conformation of complex molecules.

Table 3: Illustrative Crystal Data for a Structurally Related Compound

| Parameter | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone nih.gov |

|---|---|

| Molecular Formula | C₁₅H₁₂BrClO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.5979 (19) |

| b (Å) | 12.951 (3) |

| c (Å) | 22.457 (5) |

| V (ų) | 2791.3 (10) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and stoichiometric integrity of the synthesized compound. For a sample to be considered pure, the experimentally determined percentages should typically be within ±0.4% of the calculated values.

For this compound, the molecular formula is C₇H₇BrClNO. The theoretical elemental composition can be calculated from its molecular weight (252.49 g/mol ).

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 33.30 |

| Hydrogen | H | 1.008 | 7.056 | 2.80 |

| Bromine | Br | 79.904 | 79.904 | 31.65 |

| Chlorine | Cl | 35.453 | 35.453 | 14.04 |

| Nitrogen | N | 14.007 | 14.007 | 5.55 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-methoxypyridine |

| 4-bromo-2,5-dimethoxyphenethylamine |

| 5-Bromo-4-(chloromethyl)-2-methoxypyridine |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine |

| 5-bromo-2-chloro-4-methoxypyrimidine |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |

| Dapagliflozin |

Vi. Computational Chemistry and Theoretical Studies on 5 Bromo 2 Chloromethyl 4 Methoxypyridine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular characteristics of 5-Bromo-2-chloromethyl-4-methoxypyridine. These methods provide a detailed picture of the molecule's electronic landscape and structural parameters.

Density Functional Theory (DFT) is a widely employed method for investigating the properties of pyridine (B92270) derivatives. researchgate.netresearchgate.net By applying DFT, the molecular geometry of this compound can be optimized to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The B3LYP hybrid functional is a common choice for such calculations on pyridine and its derivatives. mostwiedzy.pl

The electronic structure, which dictates the molecule's chemical behavior, is also thoroughly analyzed. This includes the distribution of electrons within the molecule and the nature of the chemical bonds. For substituted pyridines, DFT calculations help in understanding how different functional groups influence the electronic properties of the pyridine ring. researchgate.net

Table 1: Example of Optimized Geometric Parameters for a Substituted Pyridine Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | C5-Br | 1.90 Å |

| Bond Angle | C2-N1-C6 | 117.5° |

| Dihedral Angle | C3-C4-O-CH3 | 178.2° |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Theoretical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing the compound. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts can then be compared with experimental NMR spectra to confirm the molecular structure.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. This analysis helps in assigning the observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's dynamics.

Several key electronic properties are investigated to understand the reactivity and interaction of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net A smaller energy gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species.

Density of States (DOS): The DOS plot provides information about the distribution of molecular orbitals at different energy levels, offering a more detailed view of the electronic structure.

Natural Bond Orbitals (NBO): NBO analysis provides a localized picture of chemical bonding. wisc.edu It helps in understanding charge transfer interactions, hybridization, and the nature of lone pairs within the molecule.

Computational methods can also be used to evaluate the nonlinear optical (NLO) properties of molecules. The first hyperpolarizability (β) is a key parameter that indicates a molecule's potential for NLO applications, such as in optoelectronic devices. For substituted pyridines, the presence of electron-donating and electron-withdrawing groups can significantly influence these properties.

Reactivity Prediction and Mechanistic Investigations

Theoretical studies are instrumental in predicting the reactivity of this compound and investigating potential reaction mechanisms.

Local reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and are used to identify the most reactive sites within a molecule. By calculating the Fukui functions, one can predict which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. This information is vital for designing synthetic routes and understanding the molecule's chemical behavior in various reactions. For substituted pyridines, these descriptors can pinpoint how the substituents direct the reactivity of the aromatic ring. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways for this compound would involve quantum mechanical calculations to model its reactions, such as nucleophilic substitution at the chloromethyl group. These calculations would aim to identify the intermediates and transition state structures. The energy of these species would be calculated to determine the activation energy barriers, providing a quantitative measure of the reaction kinetics. However, specific studies detailing these pathways for this compound are not currently published.

Computational Assessment of Solvent Effects on Reactivity

Solvation plays a critical role in chemical reactivity. Computational models, such as implicit and explicit solvent models, can be used to assess how the solvent environment influences reaction pathways and rates. For this compound, such studies would be valuable in predicting its reactivity in different solvent media. For instance, the rate of nucleophilic substitution could be significantly affected by the polarity of the solvent. Despite the importance of such analyses, specific computational data on solvent effects for this compound are not found in the existing literature.

Advanced Computational Methodologies for Chemical Design

Advanced computational techniques are instrumental in the rational design of new molecules with desired properties, accelerating the discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with other molecules. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding or stacking. While conformational analyses have been performed on related brominated heterocyclic compounds, specific MD simulation data for this compound is not available.

High-Throughput Computational Screening (HTCS) for Derivative Design

High-throughput computational screening (HTCS) is a powerful method for rapidly evaluating large libraries of virtual compounds to identify candidates with desired properties. This approach could be used to design derivatives of this compound with, for example, enhanced biological activity or improved synthetic accessibility. Although HTCS is a widely used technique in drug discovery, its application to designing derivatives of this specific compound has not been reported.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity

Quantitative structure-property relationship (QSPR) models are statistical models that correlate the structural features of molecules with their properties. A QSPR model could be developed to predict the chemical reactivity of derivatives of this compound based on calculated molecular descriptors. Such a model would be a valuable tool for guiding the synthesis of new compounds with tailored reactivity. However, no specific QSPR models for predicting the reactivity of this compound are currently described in the literature.

Application of Machine Learning in Chemical Synthesis and Design

Machine learning (ML) is increasingly being used to address challenges in chemical synthesis and design. ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, or even design novel synthetic routes. In the context of this compound, ML could potentially be used to predict its reactivity in different chemical transformations or to design novel derivatives. As with the other computational methods, the application of machine learning specifically to this compound is not yet documented in scientific publications.

Vii. Patent Landscape and Industrial Relevance

Analysis of Patented Synthetic Routes Involving Similar Pyridine (B92270) Derivatives

The synthesis of the pyridine ring and its subsequent functionalization are central themes in a multitude of patents. Historically, industrial routes like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia (B1221849), have been prominent. wikipedia.org While this method often uses inexpensive precursors, it can suffer from low yields. wikipedia.org Consequently, the patent literature is rich with alternative and improved strategies for creating substituted pyridines.

Modern patented approaches often focus on overcoming the limitations of classical methods. These patents frequently describe multi-step sequences to build the pyridine core with desired substituents already in place or to introduce them with high regioselectivity. For instance, patents disclose processes for preparing pyridine derivatives that serve as intermediates for high-value products like pharmaceuticals. google.com A common strategy involves the synthesis of a core pyridine structure, followed by specific modifications.

A representative patented approach for a similar compound, 5-Bromo-2,4-dichloropyridine (B1280864), starts with 2-amino-4-chloropyridine (B16104). google.com This substrate undergoes bromination to yield a key intermediate, followed by diazotization and chlorination to afford the final product with a total yield reported to be greater than 50%. google.com This patent emphasizes creating a method that avoids hazardous reagents and is suitable for mass production, highlighting key industrial drivers. google.com Other patented methods aim to simplify production by developing one-step synthesis processes, which can improve production efficiency more than four-fold compared to traditional routes. google.com

Below is a table summarizing various patented approaches for the synthesis of pyridine and its derivatives.

| Synthesis Method | General Description | Key Features & Industrial Relevance | Patent Examples |

| Chichibabin Synthesis | Condensation reaction of aldehydes/ketones with ammonia over a catalyst. wikipedia.org | Utilizes inexpensive, readily available starting materials. Often suffers from low yields but remains a foundational industrial route. wikipedia.org | Foundational method cited in numerous patents. |

| Gas-Phase Catalysis | Reaction of aldehydes and/or ketones with ammonia in the gas phase using a heterogeneous catalyst, such as a crystalline aluminosilicate (B74896) zeolite. justia.com | Suitable for continuous, large-scale production of simple pyridines and alkylpyridines like picolines. justia.com | U.S. Pat. No. 4,220,783; U.S. Pat. No. 5,013,843 justia.com |

| Multi-step Synthesis from Precursors | Stepwise construction and modification of the pyridine ring from functionalized starting materials. For example, starting with 2-amino-4-chloropyridine to produce 5-bromo-2,4-dichloropyridine. google.com | Allows for precise control over the substitution pattern, crucial for complex pharmaceutical intermediates. Patents focus on high yields and suitability for scale-up. google.com | CN103420903A google.com |

| One-Pot/One-Step Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. An example is the synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine. google.com | Greatly simplifies the production process, optimizes the synthetic route, and significantly improves production efficiency and atom economy. google.com | CN114591250A google.com |

Patenting of Derivatives and Their Diverse Industrial Applications

Derivatives of substituted pyridines, including those structurally related to 5-Bromo-2-chloromethyl-4-methoxypyridine, are the subject of extensive patenting due to their wide-ranging applications. The pyridine scaffold is a key component in numerous commercial products. wikipedia.org As such, patents are often granted not for the intermediate compound itself, but for the final, high-value molecule that incorporates the pyridine moiety.

These derivatives have significant applications in two primary industrial sectors:

Pharmaceuticals: Pyridine derivatives are integral to a vast number of active pharmaceutical ingredients (APIs). They are found in drugs for various treatments, from gastric acid inhibitors like omeprazole (B731) to recently approved cancer therapies. google.comcolab.ws Patents in this area typically claim a novel class of compounds containing a specific pyridine core, their synthesis, and their use in treating a particular disease. For example, pyridine derivatives have been patented as selective TYK2 inhibitors for autoimmune diseases. nih.gov

Agrochemicals: The pyridine ring is a common feature in many herbicides, insecticides, and fungicides. researchgate.netnih.gov Large-scale production of these chemicals relies on the efficient synthesis of pyridine intermediates. Patents in the agrochemical field protect novel pyridine-containing molecules with enhanced efficacy or improved environmental profiles.

The following table highlights examples of patented applications for pyridine derivatives.

| Application Area | Example of Patented Derivative Class | Industrial Significance |

| Pharmaceuticals | Proton Pump Inhibitors (e.g., Omeprazole) | Used in widely prescribed drugs for treating acid reflux and ulcers. The synthesis relies on specific pyridine intermediates. google.com |

| Pharmaceuticals | Kinase Inhibitors (e.g., for TYK2) | Represent a modern class of targeted therapies for cancer and autoimmune disorders. nih.gov |

| Pharmaceuticals | Endothelin Receptor Antagonists (e.g., Macitentan) | Used in treatments for conditions like pulmonary arterial hypertension, with intermediates like 5-bromo-2-chloropyrimidine being crucial. patsnap.com |

| Agrochemicals | Herbicides (e.g., Diquat, Paraquat) | Used globally for weed control in agriculture. nih.gov |

| Agrochemicals | Insecticides (e.g., Chlorpyrifos) | Important compounds for pest control in various crops. nih.gov |

Economic and Scalability Aspects in Large-Scale Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents significant economic and logistical challenges. The patent literature for pyridine derivatives frequently addresses these issues, as commercial viability depends on producing materials safely, cost-effectively, and at a scale sufficient to meet market demand.

Key factors influencing the economics and scalability of producing compounds like this compound include:

Cost of Raw Materials: The price of starting materials is a primary economic driver. While classical syntheses may use cheap feedstocks like acetaldehyde (B116499) and formaldehyde, they can result in low yields, increasing the effective cost per kilogram of product. wikipedia.orggoogle.com Patented processes that use more complex starting materials must justify the expense through significantly higher yields or fewer processing steps. google.com

Process Simplification: Each step in a synthesis (reaction, separation, purification) adds to the cost and complexity of production. One-pot or one-step syntheses are highly desirable and frequently patented, as they can dramatically reduce equipment needs, labor costs, and production time. google.com

Safety and Environmental Impact: Industrial chemistry is increasingly governed by strict safety and environmental regulations. Patented processes that avoid the use of highly toxic or hazardous reagents (such as bromine vapor) or minimize waste production offer a significant competitive advantage. google.compatsnap.com

Catalyst Cost and Reusability: Many modern synthetic methods rely on catalysts. The cost of these catalysts, particularly those based on precious metals, can be substantial. acs.org The ability to recover and reuse the catalyst is a crucial factor in the economic feasibility of a large-scale process. justia.com

Purification: The ease of purification directly impacts production costs. Processes that yield a clean product with minimal byproducts are more economical as they require less complex and costly downstream processing like chromatography. google.com

Viii. Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-2-chloromethyl-4-methoxypyridine is anticipated to align with the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current synthetic routes for analogous compounds often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more sustainable alternatives.

Key areas of exploration include:

Catalytic Approaches: The use of recyclable catalysts, such as zeolites, could offer a greener pathway. For instance, the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts has been demonstrated for the sustainable production of pyridines. rsc.org Investigating similar catalytic systems for the synthesis or modification of this compound could lead to more environmentally benign processes.

Alternative Solvents and Reaction Conditions: A shift towards greener solvents, or even solvent-free reactions, is a critical aspect of sustainable chemistry. mdpi.com Methodologies like microwave-assisted synthesis and ultrasound-accelerated approaches have been shown to reduce reaction times and energy consumption in the synthesis of other pyridine (B92270) derivatives. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies for this compound will likely prioritize atom economy, potentially through novel multicomponent reactions. nih.gov

| Green Synthesis Approach | Potential Benefit for this compound Synthesis |

| Heterogeneous Catalysis | Use of recyclable catalysts to minimize waste. |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. |

| Solvent-Free Reactions | Elimination of hazardous solvents and simplified purification. |

| Multicomponent Reactions | Increased atom economy and process efficiency. |

Exploration of Novel Reactivity Profiles for Broadened Synthetic Utility

The existing functional groups on this compound provide multiple sites for chemical modification. The bromine atom is amenable to various cross-coupling reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. Future research is expected to delve deeper into its reactivity to unlock its full synthetic potential.

Prospective areas of investigation include:

Advanced Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are standard for bromo-pyridines, exploring more novel cross-coupling methodologies could lead to the synthesis of complex molecular architectures that are otherwise difficult to access.

Selective Functionalization: Developing methods for the selective reaction of either the bromo or the chloromethyl group will be crucial for its utility as a building block. This would allow for a stepwise and controlled elaboration of the molecule.

Ring Expansion and Rearrangement Reactions: The pyridine ring itself can participate in various transformations. For example, rhodium carbenoid-induced ring expansion of isoxazoles has been used to synthesize highly functionalized pyridines. nih.govorganic-chemistry.org Investigating analogous transformations starting from this compound could lead to novel heterocyclic scaffolds.

Expansion into Advanced Materials Science (e.g., Optoelectronic Materials, Functional Polymers)

Substituted pyridines are integral components in a variety of advanced materials due to their electronic and coordination properties. The unique combination of substituents in this compound makes it a promising candidate for incorporation into new materials.

Future applications in materials science could include:

Optoelectronic Materials: Pyridine-containing molecules are often used in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. The bromo and methoxy (B1213986) groups on the pyridine ring of the target compound can modulate the electronic properties, potentially leading to materials with desirable photophysical characteristics.

Functional Polymers: The chloromethyl group provides a convenient handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with tailored properties, such as novel ligands for catalysis or materials with specific recognition capabilities. The synthesis of multi-substituted pyridines and their emission properties have been a subject of interest, suggesting potential for creating novel fluorescent polymers. nih.gov

Computational-Guided Design and Discovery of Next-Generation Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, thereby guiding the design of new derivatives with enhanced properties.

Future computational studies on this compound and its derivatives could focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, as well as the feasibility of various chemical transformations. ias.ac.inresearchgate.netresearcher.life This can help in designing more efficient and selective synthetic routes.

Screening for Desired Properties: Virtual libraries of derivatives can be computationally screened for properties relevant to materials science or medicinal chemistry. For instance, the electronic properties of potential optoelectronic materials can be calculated to identify promising candidates for synthesis. researchgate.net

Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of novel reactions, providing a deeper understanding that can be used to optimize reaction conditions and expand the scope of the transformation.

| Computational Method | Application in the Study of this compound |

| Density Functional Theory (DFT) | Prediction of nucleophilicity, reaction pathways, and electronic properties. ias.ac.inresearchgate.netresearcher.life |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties for optoelectronic applications. |

| Molecular Dynamics (MD) | Simulation of the behavior of polymers incorporating the pyridine moiety. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, driven by the advantages of improved safety, efficiency, and scalability. sci-hub.se Similarly, automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and rapid library synthesis. merckmillipore.comnih.gov

The integration of this compound into these modern platforms represents a significant future direction:

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound and its derivatives could lead to safer and more efficient production. researchgate.netacs.org Flow reactors offer precise control over reaction parameters, which can be particularly beneficial for reactions that are difficult to control in batch. beilstein-journals.orgacs.org

Automated Synthesis: Incorporating this compound into automated synthesis platforms would enable the rapid generation of libraries of derivatives for screening in drug discovery or materials science applications. researchgate.netyoutube.com The use of pre-filled reagent cartridges and robotic systems can significantly accelerate the pace of research and development. merckmillipore.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.